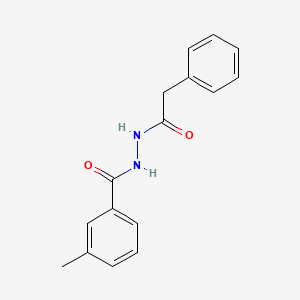

3-methyl-N'-(phenylacetyl)benzohydrazide

Description

Properties

IUPAC Name |

3-methyl-N'-(2-phenylacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-12-6-5-9-14(10-12)16(20)18-17-15(19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGMAKSYSXPXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 3-methylbenzohydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for 3-methyl-N’-(phenylacetyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-(phenylacetyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-N’-(phenylacetyl)benzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.

Mechanism of Action

The mechanism of action of 3-methyl-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N’-benzylidene-4-tert-butylbenzohydrazide: This compound is similar in structure but has a benzylidene group instead of a phenylacetyl group.

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have a pyrrole ring and various substituted acetyl groups.

Uniqueness

3-methyl-N’-(phenylacetyl)benzohydrazide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its phenylacetyl group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from other benzohydrazide derivatives.

Q & A

Q. What synthetic methodologies are commonly employed for 3-methyl-N'-(phenylacetyl)benzohydrazide and its derivatives?

Synthesis typically involves multi-step reactions starting with benzothiazole or benzohydrazide precursors. Key steps include:

- Condensation reactions : Hydrazide intermediates react with carbonyl-containing compounds (e.g., phenylacetyl chloride) under reflux conditions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) or green solvents like PEG 400 enhance yield and purity .

- Purification : Recrystallization using methanol or ethanol is critical for isolating high-purity products . Methodological challenges include controlling reaction temperatures (80–100°C) and optimizing stoichiometric ratios to minimize side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms hydrazide linkage .

- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Advanced techniques like X-ray crystallography (e.g., SHELXL refinement) resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of this compound’s electronic and structural properties?

- Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces, aligning with experimental FTIR/UV data .

- Molecular docking : Simulates binding interactions with biological targets (e.g., acetylcholinesterase), guiding structure-activity relationship (SAR) studies .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal structures . These methods validate experimental data and predict bioactivity, reducing reliance on trial-and-error synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for benzohydrazide derivatives?

- Dose-response standardization : Use in vitro assays (e.g., AChE inhibition IC₅₀) with consistent cell lines (e.g., A549 for cytotoxicity) to ensure reproducibility .

- Metabolic profiling : Assess cytochrome P450 interactions to identify false positives from off-target effects .

- Cross-validation : Compare computational docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to refine SAR models .

Q. How does X-ray crystallography contribute to structural optimization of benzohydrazide derivatives?

- Crystal structure refinement : SHELXL refines bond lengths/angles, revealing conformational flexibility in the hydrazide backbone .

- Polymorphism screening : Identifies stable crystalline forms for drug formulation .

- Interaction mapping : Highlights key hydrogen bonds (e.g., N-H···O) and hydrophobic interactions critical for target binding .

Methodological Considerations

Q. What experimental designs mitigate challenges in replicating synthesis protocols?

- Detailed reaction logs : Report exact conditions (e.g., 4-hour reflux at 100°C in 0.1 M HCl) to avoid variability .

- Intermediate characterization : Use TLC and HPLC to monitor reaction progress and isolate intermediates .

- Thermal analysis : TGA/DSC evaluates stability during synthesis and storage .

Q. How can researchers validate the anti-inflammatory or anticancer mechanisms of this compound?

- In vitro models : COX-2 inhibition assays for anti-inflammatory activity; MTT assays on cancer cell lines (e.g., A549) .

- Biochemical pathways : Western blotting to assess apoptosis markers (e.g., caspase-3) or inflammatory cytokines (e.g., TNF-α) .

- In silico ADMET : Predict pharmacokinetics (e.g., LogP for blood-brain barrier penetration) .

Data Interpretation and Reproducibility

Q. What analytical approaches address discrepancies in spectral data?

- Peak deconvolution : Use Gaussian fitting in NMR/IR spectra to resolve overlapping signals .

- Cross-lab validation : Share raw spectral data (e.g., CIF files for crystallography) via repositories like PubChem or CCDC .

- Error analysis : Calculate R-factors in crystallography or RMSD in docking studies to quantify data reliability .

Q. How do structural modifications (e.g., fluorination) impact bioactivity and stability?

- Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability and target affinity but may reduce solubility .

- Substituent positioning : Ortho-substituted derivatives show higher AChE inhibition than para-substituted analogs due to steric effects .

- Solubility optimization : Methoxy or pyrrolidine-sulfonyl groups improve aqueous solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.